SE 175

Übersicht

Beschreibung

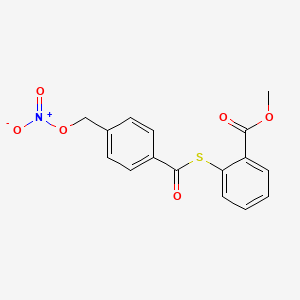

SE 175 ist eine organische Nitratverbindung, die zur gleichen Klasse wie Nitroglycerin gehört. Es wirkt in vivo als Stickstoffmonoxid-Donor, nachdem die Nitratgruppe reduktiv zu Stickstoffmonoxid umgewandelt wurde. This compound hat klinische Anwendungen als Vasodilatator und wird zur Behandlung von Angina eingesetzt. Zusätzlich bieten Stickstoffmonoxid-Donoren wie this compound Neuroprotektion und lindern neuropathische Schmerzen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SE 175 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Thiosalizylate und Nitrooxyacylierung beteiligt sindDie Reaktionsbedingungen erfordern typischerweise einen sauren oder basischen Katalysator, eine kontrollierte Temperatur und bestimmte Lösungsmittel, um die Reaktionen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren und präziser Kontrolle der Reaktionsparameter. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit der Verbindung, was für ihre klinischen Anwendungen unerlässlich ist. Das Endprodukt wird häufig durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SE 175 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Nitratgruppe in this compound kann oxidiert werden, um Stickstoffmonoxid zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Stickstoffmonoxid freizusetzen, das ihre aktive Form ist.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen die Nitratgruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können unter kontrollierten Bedingungen verwendet werden, um die Nitratgruppe zu substituieren.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Reduktion von this compound entsteht, ist Stickstoffmonoxid, das für seine vasodilatierenden Wirkungen verantwortlich ist. Andere Produkte hängen von den spezifischen Reaktionen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird in Studien verwendet, die Stickstoffmonoxid-Donoren und ihre chemischen Eigenschaften betreffen.

Biologie: Untersucht auf seine Rolle bei der Zellsignalisierung und Neuroprotektion.

Medizin: Anwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen wie Angina und bei der Schmerzbehandlung.

Industrie: Einsatz bei der Entwicklung neuer Arzneimittel und Therapeutika .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Freisetzung von Stickstoffmonoxid bei der reduktiven Umwandlung. Stickstoffmonoxid aktiviert die lösliche Guanylatcyclase in Endothelzellen, was zur Produktion von cyclischem Guanosinmonophosphat (cGMP) führt. Dieser Signalweg führt zur Relaxation der glatten Muskelzellen und zur Vasodilatation. Die Verbindung interagiert auch mit molekularen Zielstrukturen, die an Neuroprotektion und Schmerzlinderung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

SE 175 has a wide range of scientific research applications, including:

Chemistry: Used in studies involving nitric oxide donors and their chemical properties.

Biology: Investigated for its role in cell signaling and neuroprotection.

Medicine: Applied in the treatment of cardiovascular diseases such as angina and in pain management.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Wirkmechanismus

SE 175 exerts its effects by releasing nitric oxide upon reductive transformation. Nitric oxide activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in the relaxation of smooth muscle cells and vasodilation. The compound also interacts with molecular targets involved in neuroprotection and pain relief .

Vergleich Mit ähnlichen Verbindungen

SE 175 ähnelt anderen organischen Nitratverbindungen wie Nitroglycerin und Isosorbiddinitrat. This compound hat einzigartige Eigenschaften, die es in seiner Potenz zwischen diesen Verbindungen intermediär machen. Es ist stabiler in Puffer- oder Kochsalzlösung und hat einen eigenen Mechanismus der Stickstoffmonoxid-Freisetzung .

Liste ähnlicher Verbindungen

- Nitroglycerin

- Isosorbiddinitrat

- Natriumnitroprussid

- Nicorandil

Eigenschaften

IUPAC Name |

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVRBDMTYQVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441243 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-64-7 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SE 175 function as a nitric oxide donor?

A1: While the exact mechanism of NO release from this compound isn't detailed in the provided research, it's stated that this compound releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from this compound, leading to the liberation of NO.

Q2: What is the primary molecular target of this compound?

A2: this compound, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.

Q3: What are the downstream effects of this compound mediated cGMP elevation in HTMCs?

A3: The increase in cGMP levels induced by this compound leads to a reduction in endothelin-1 (ET-1)-induced:

- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that this compound might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].

- Formation of filamentous (F)-actin cytoskeletal stress fibers: this compound, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].

- Localization of vinculin at focal adhesions: this compound disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].

- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].

Q4: What is the significance of this compound's effects on HTMC contractility?

A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by this compound suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes this compound a potential candidate for the development of novel IOP-lowering medications.

Q5: Are there any synergistic effects observed when combining this compound with other IOP-lowering agents?

A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with this compound []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)